molecular formula C18H16O4S B4984221 4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B4984221
M. Wt: 328.4 g/mol
InChI Key: WZQPBTAADQAQFH-UHFFFAOYSA-N
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Description

4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives

Preparation Methods

The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The biological activity of 4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its anticancer and neuroprotective effects. The compound can also modulate reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can be compared with other coumarin derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent groups and resulting properties.

Properties

IUPAC Name

(4-butyl-2-oxochromen-7-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4S/c1-2-3-5-12-10-17(19)22-15-11-13(7-8-14(12)15)21-18(20)16-6-4-9-23-16/h4,6-11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQPBTAADQAQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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